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Compound of Interest

Compound Name: 3-(1-Aminoethyl)phenol

Cat. No.: B1280079 Get Quote

A Technical Guide to 3-(1-Aminoethyl)phenol
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-(1-aminoethyl)phenol, a key

chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis

protocols, and its significant role in the development of pharmaceuticals.

Chemical Identity and Structure
3-(1-Aminoethyl)phenol is an organic compound featuring a phenol group substituted with an

aminoethyl group at the meta-position. Due to the chiral center at the first carbon of the ethyl

chain, it exists as two stereoisomers, (S)- and (R)-enantiomers.

IUPAC Name: 3-(1-aminoethyl)phenol[1]

Synonyms: 1-(3-Hydroxyphenyl)ethylamine, 3-(1-amino-ethyl)-phenol[2]

Molecular Formula: C₈H₁₁NO[1][3]

CAS Number: 63720-38-7 (for the racemate)[1][2]

Canonical SMILES: CC(C1=CC(=CC=C1)O)N[1]
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Chemical Structure:  Source: PubChem CID 12347986

The specific enantiomer, (S)-3-(1-Aminoethyl)phenol (CAS: 123982-81-0), is a particularly

valuable intermediate in the synthesis of certain pharmaceuticals where stereochemistry is

critical for biological activity.[4]

Physicochemical and Predicted Properties
Quantitative data for 3-(1-aminoethyl)phenol are summarized below. These properties are

essential for handling, formulation, and quality control in a laboratory or industrial setting.

Property Value Reference

Molecular Weight 137.18 g/mol [1][3]

Appearance
White or light brown crystalline

powder
[4]

Melting Point 177-180 °C [3]

Boiling Point (Predicted) 266.3 ± 15.0 °C at 760 mmHg [3][4]

Density (Predicted) 1.096 ± 0.06 g/cm³ [3][4]

pKa (Predicted) 9.86 ± 0.10 [3]

Flash Point 114.9 °C [4]

Refractive Index 1.572 [4]

Purity Typically ≥97% [2][4]

Role in Drug Development
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3-(1-Aminoethyl)phenol is a crucial building block in medicinal chemistry and pharmaceutical

synthesis.

Key Intermediate for Rivastigmine
The primary application of the (S)-enantiomer, (S)-3-(1-aminoethyl)phenol, is as a key

intermediate in the synthesis of Rivastigmine.[4] Rivastigmine is a cholinesterase inhibitor used

for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. The

specific (S) configuration is vital for the pharmacological efficacy of the final drug, as it ensures

the correct binding orientation to its biological target.[4]

Analog of Adrenergic Agents
Structurally, 3-(1-aminoethyl)phenol is related to a class of compounds known as

phenylethanolamines, which includes endogenous neurotransmitters and sympathomimetic

drugs. It is an analog of norfenefrine (also known as meta-octopamine or norphenylephrine), an

α-adrenergic receptor agonist used to treat hypotension.[5][6] This structural similarity suggests

that derivatives of 3-(1-aminoethyl)phenol could be explored for potential activity on

adrenergic receptors, which are key targets in cardiovascular and central nervous system

research.[7]

The logical relationship and structural similarity to active pharmaceutical ingredients (APIs) are

illustrated in the diagram below.

Key Intermediate

Active Pharmaceutical Ingredient (API)

Structural Analog

(S)-3-(1-Aminoethyl)phenol

Rivastigmine
(Cholinesterase Inhibitor)

Synthesis
Precursor

Norfenefrine
(Adrenergic Agonist)

3-(1-Aminoethyl)phenol
(Racemate)

Structural
Relationship
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Click to download full resolution via product page

Caption: Role of 3-(1-Aminoethyl)phenol as a precursor and structural analog.

Experimental Protocols: Synthesis
The synthesis of enantiomerically pure 3-(1-aminoethyl)phenol is of significant industrial

importance. Common strategies include the asymmetric synthesis from a prochiral ketone or

the resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Catalytic
Hydrogenation
A prevalent industrial method involves the asymmetric hydrogenation of a precursor ketone, 3'-

hydroxyacetophenone. This process can be achieved through direct reductive amination or by

reducing the ketone to a chiral alcohol followed by conversion to the amine.[8]

The general workflow for this synthetic approach is outlined below.

3'-Hydroxyacetophenone
(Starting Material)

Asymmetric Reductive Amination

(R)- or (S)-3-(1-Aminoethyl)phenol
(Final Product)

Chiral Catalyst
(e.g., Rh or Ru complex)

+ Ammonia Source

Click to download full resolution via product page

Caption: Workflow for asymmetric synthesis of 3-(1-Aminoethyl)phenol.
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Method 2: Chiral Resolution of Racemic Amine
A classical and widely used method is the resolution of racemic 3-(1-aminoethyl)phenol using

a chiral resolving agent, such as tartaric acid.[9][10]

Detailed Protocol for Optical Resolution using D-Tartaric Acid: This protocol provides a method

for isolating (S)-1-(3-hydroxyphenyl)ethylamine from a racemic mixture.[9]

Salt Formation: A racemic mixture of 1-(3-hydroxyphenyl)ethylamine is reacted with D-tartaric

acid in a suitable solvent, such as a lower alcohol (e.g., methanol or ethanol). The reaction is

typically performed by mixing the amine and the acid in a specific molar ratio (e.g., 1:0.5 to

form a hemi-tartrate salt).

Diastereomeric Crystallization: The resulting diastereomeric salts—(S)-amine-D-tartrate and

(R)-amine-D-tartrate—exhibit different solubilities. The less soluble diastereomer, typically

the (S)-amine salt in this case, will preferentially crystallize out of the solution upon cooling or

controlled evaporation.

Isolation: The crystallized salt is isolated by filtration and washed with a cold solvent to

remove impurities.

Hydrolysis (Liberation of Free Amine): The isolated diastereomeric salt is then treated with a

base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free

(S)-1-(3-hydroxyphenyl)ethylamine.

Extraction: The enantiomerically enriched amine is extracted from the aqueous solution

using an organic solvent (e.g., ethyl acetate or dichloromethane).

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄),

and the solvent is removed under reduced pressure to yield the final, optically pure (S)-

enantiomer. The optical purity can be confirmed using chiral HPLC.

This method is effective for producing high-purity enantiomers and is suitable for large-scale

industrial production.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1280079?utm_src=pdf-body
https://patents.google.com/patent/KR20100109739A/en
https://www.benchchem.com/product/b1292865
https://patents.google.com/patent/KR20100109739A/en
https://patents.google.com/patent/KR20100109739A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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